N-(3-iodophenyl)-4-methylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12INO |
|---|---|
Molecular Weight |
337.15 g/mol |
IUPAC Name |
N-(3-iodophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H12INO/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,1H3,(H,16,17) |
InChI Key |
HKQQUNLCCRHQSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Iodophenyl 4 Methylbenzamide and Analogous Structures
Direct Synthesis Approaches to N-Arylbenzamide Formation
Direct approaches focus on the creation of the central amide linkage from precursors that already contain the key structural components. These methods are often the most atom-economical and straightforward pathways to the target molecule.
The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal and materials chemistry hepatochem.com. The most common method involves the condensation of a carboxylic acid with an amine hepatochem.com. For N-(3-iodophenyl)-4-methylbenzamide, this would involve the reaction between 4-methylbenzoic acid and 3-iodoaniline (B1194756).
However, the direct reaction requires harsh conditions and is often inefficient. Therefore, the carboxylic acid is typically "activated" to make it more susceptible to nucleophilic attack by the amine. Common strategies include:
Acyl Chloride Method: 4-methylbenzoic acid can be converted to the more reactive 4-methylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with 3-iodoaniline, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct mdpi.comgoogle.com. This classic approach is known as the Schotten-Baumann reaction mdpi.com.
Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the isolation of harsh intermediates like acyl chlorides hepatochem.comnih.govresearchgate.net. These reagents activate the carboxylic acid in situ. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are widely used, often with additives to improve efficiency and reduce side reactions hepatochem.com. Other classes of reagents include phosphonium salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU) researchgate.net.
Titanium-Mediated Amidation: Titanium tetrachloride (TiCl₄) has been shown to be an effective mediator for the direct condensation of carboxylic acids and amines. For example, reacting benzoic acid with aniline (B41778) in the presence of TiCl₄ and pyridine can produce N-phenylbenzamide in high yield nih.gov. This method could be directly applied to the synthesis of the target compound.
Table 1: Comparison of Common Amidation Strategies
| Activation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂, (COCl)₂ then amine | DCM or Toluene, Base (e.g., Pyridine) | High reactivity, inexpensive | Harsh reagents, requires separate activation step |
| Carbodiimides | DCC, DIC, EDC | DCM, DMF, often with additives (HOBt, DMAP) | Mild conditions, one-pot reaction | Byproduct can be difficult to remove (e.g., DCU) |
| Phosphonium/Uronium Salts | PyBOP, HBTU, HATU | DMF, MeCN, Base (e.g., DIPEA) | High efficiency, low racemization for chiral substrates | More expensive than other reagents |
| Metal Mediator | TiCl₄ | Pyridine or Dichloromethane | High yields for direct condensation | Stoichiometric amounts of metal reagent often needed |
In these strategies, the 3-iodoaniline or a related iodinated precursor is a key starting material. The focus is on forming the C-N bond under conditions that tolerate the iodo-substituent, which is a valuable functional group for further cross-coupling reactions.
An alternative to traditional amidation involves the reduction of a nitro group followed by acylation in one pot. For instance, a general method involves the Fe-mediated reduction of a nitroarene in the presence of an acyl chloride rsc.org. This could theoretically be applied by starting with 3-iodonitrobenzene, reducing it to 3-iodoaniline in the presence of 4-methylbenzoyl chloride.
Electrochemical methods also offer a modern approach. An iodide-mediated anodic coupling has been developed where an anodically oxidized triphenylphosphine activates a carboxylic acid for reaction with an amine chemistryviews.org. The use of iodide as a mediator helps to lower the required electrode potential, making the reaction tolerant of sensitive substrates chemistryviews.org.
Indirect Synthetic Routes and Derivatization Strategies for the this compound Framework
Indirect routes may involve forming the core benzamide (B126) structure first and then introducing the iodine substituent, or using the N-arylbenzamide framework as a building block for more complex molecules.
Annulation reactions are powerful tools for constructing cyclic and heterocyclic systems mdpi.com. The this compound framework can serve as a precursor for building more complex, fused heterocyclic structures that are of interest in medicinal chemistry.
Palladium-catalyzed annulation reactions, for example, can employ aryl halides (like an iodophenyl group) and a suitable reaction partner to generate fused heterocyclic products nih.gov. For instance, a cascade reaction involving Heck cyclization, palladium migration, alkyne insertion, and C-H activation can construct structurally diverse heteropolycycles from alkene-tethered aryl halides acs.org. An N-(3-iodophenyl) amide derivative with an appropriate tether could undergo such a transformation to create complex polycyclic structures. Similarly, [3+2]-annulation reactions are widely used for synthesizing five-membered aromatic nitrogen heterocycles from various building blocks chim.it. The iodophenyl amide could be functionalized to participate in such cyclizations.
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for forming C(aryl)-N bonds acs.orgrsc.org. This reaction is exceptionally general and provides a direct route to N-aryl amides from an aryl halide and an amide.
To synthesize this compound, two primary disconnection approaches are possible using this methodology:
Coupling of 3-iodoaniline with a 4-methylbenzoyl source: While the Buchwald-Hartwig reaction typically couples amines with aryl halides, related catalytic systems can couple amides.
Coupling of 4-methylbenzamide (B193301) with 1,3-diiodobenzene or 3-iodo-bromobenzene: This is a more direct application of the Buchwald-Hartwig amination. An aryl iodide is an excellent substrate for this reaction. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst rsc.org. The choice of phosphine ligand is crucial for the reaction's success and generality acs.orgacs.org.
Table 2: Selected Palladium Catalysts/Ligands for C-N Cross-Coupling
| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Features |
|---|---|---|---|
| Pd₂(dba)₃ | P(o-tolyl)₃ | Primary amines, aryl bromides | Early generation catalyst system |
| Pd(OAc)₂ | BINAP | Primary/secondary amines, aryl halides | Preserves optical purity of chiral amines acs.org |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., XPhos, SPhos) | Wide range of amines/amides and aryl halides/triflates | High activity, broad substrate scope, tolerates functional groups |
| Pd(OAc)₂ | BuPAd₂ | 2-bromoanilines, various amines | Versatile for multi-component reactions leading to heterocycles mdpi.com |
An alternative to building the molecule from an iodinated precursor is to introduce the iodine atom onto a pre-formed N-phenyl-4-methylbenzamide scaffold. This requires a regioselective electrophilic aromatic iodination. The amide group (-NHCOR) is an ortho-, para-directing group. Therefore, direct iodination of N-phenyl-4-methylbenzamide would be expected to yield ortho- and para-iodo isomers, not the desired meta-isomer.
Achieving meta-iodination requires a different strategy. One hypothetical approach could involve starting with an aniline derivative that has a directing group at the meta-position which can later be removed or converted. However, more direct methods for electrophilic iodination are well-documented for various substrates.
Common iodinating agents include:
Molecular Iodine (I₂): Generally requires an oxidizing agent (e.g., H₂O₂, nitric acid) or a Lewis acid to generate a more electrophilic iodine species organic-chemistry.org.
N-Iodosuccinimide (NIS): A mild and commonly used source of electrophilic iodine, often activated by an acid catalyst like trifluoroacetic acid or a Lewis acid organic-chemistry.orggoogle.com.
Silver Salts with Iodine: Combinations like Ag₂SO₄/I₂ or AgSbF₆/I₂ can be used for the iodination of various aromatic compounds, with the regioselectivity influenced by the specific silver salt and substrate nih.gov.
Electrochemical Iodination: In situ generation of an electrophilic iodinating agent (I⁺) can be achieved through the electrolysis of iodide salts, offering a greener alternative to chemical reagents nih.gov.
While these methods are effective for many aromatic systems, achieving selective meta-iodination on an activated ring like an anilide remains a significant synthetic challenge that would require specialized strategies.
Table 3: Common Reagents for Electrophilic Aromatic Iodination
| Reagent System | Iodine Source | Activator/Mediator | Typical Substrates |
|---|---|---|---|
| I₂ / Oxidant | Molecular Iodine (I₂) | H₂O₂, HNO₃ | Electron-rich arenes |
| NIS / Acid | N-Iodosuccinimide (NIS) | TFA, H₂SO₄, Lewis Acids | Activated arenes, heterocycles organic-chemistry.org |
| DIH | 1,3-diiodo-5,5-dimethylhydantoin | Thiourea or disulfide catalysts | Activated aromatic compounds organic-chemistry.org |
| Ag Salt / I₂ | Molecular Iodine (I₂) | Ag₂SO₄, AgBF₄, AgSbF₆ | Phenols, anilines, anisoles nih.gov |
| Electrochemical | Iodide Salt (e.g., KI) | Electric Current | Phenols, various arenes nih.gov |
Isotopic Labeling Approaches (e.g., Radioiodination)
Isotopic labeling is a crucial technique used to track the journey of a molecule through a chemical reaction or a biological system. This is achieved by replacing one or more atoms of the molecule with an isotope, which can be either stable or radioactive. In the context of pharmaceutical research and development, isotopically labeled compounds like this compound are invaluable for in vivo imaging studies and for understanding the metabolic fate of a drug candidate. The introduction of isotopes such as Carbon-11, Carbon-13, Carbon-14, Deuterium, Tritium, and various radioisotopes of iodine allows researchers to monitor the compound's distribution, metabolism, and excretion.
The primary methods for detecting isotopically labeled molecules include mass spectrometry, which differentiates based on mass, and nuclear magnetic resonance (NMR) for certain isotopes. wikipedia.org In the case of radioisotopes, their decay can be detected using techniques like positron emission tomography (PET) or by using ionization chambers. wikipedia.orgnih.gov
For a molecule like this compound, isotopic labeling can be approached in several ways, with radioiodination being a particularly relevant strategy due to the presence of an iodine atom in its structure.
Radioiodination Strategies
Radioiodination involves the introduction of a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) onto a molecule. Given that this compound already contains a stable iodine atom, isotopic exchange reactions or electrophilic substitution on a precursor molecule are common approaches.
Isotopic Exchange: This method involves the exchange of the stable ¹²⁷I atom in this compound with a radioactive iodine isotope. This is typically achieved by heating the compound in the presence of a radioactive iodide salt.
Electrophilic Iodination of Precursors: A more common and often more efficient method is the electrophilic iodination of a precursor molecule that does not yet contain iodine. For this compound, a suitable precursor would be N-(3-stannylphenyl)-4-methylbenzamide or N-(3-silylphenyl)-4-methylbenzamide. The iododestannylation and iododesilylation reactions are widely used for radioiodination. nih.gov
Iododestannylation: This is a frequently used method for electrophilic radioiodination where a trialkyltin precursor reacts with an iodinating agent. These reactions typically provide high yields of the desired product under mild conditions. nih.gov
Iododesilylation: While sometimes resulting in lower radiochemical yields compared to iododestannylation due to the greater stability of the carbon-silicon bond, iododesilylation in an acidic medium has been successfully employed for the synthesis of various radioiodinated compounds. nih.gov
The choice of the position of the iodine atom can also be critical for in vivo stability. Studies on similar aryl iodide-containing compounds have suggested that meta-substituted isomers, such as this compound, may exhibit greater resistance to in vivo dehalogenation compared to their para-substituted counterparts. nih.gov
Below is a table summarizing potential radioiodination precursors and methods for this compound.
| Precursor Compound | Labeling Method | Radioisotope | Typical Oxidizing Agent |
| N-(3-(tributylstannyl)phenyl)-4-methylbenzamide | Iododestannylation | ¹²³I, ¹²⁵I, ¹³¹I | N-Chlorosuccinimide (NCS) |
| N-(3-(trimethylsilyl)phenyl)-4-methylbenzamide | Iododesilylation | ¹²³I, ¹²⁵I, ¹³¹I | Peracetic acid |
| N-phenyl-4-methylbenzamide | Direct Electrophilic Iodination | ¹²³I, ¹²⁵I, ¹³¹I | Iodogen® |
Carbon Isotope Labeling
Introducing carbon isotopes, such as the positron-emitting ¹¹C (half-life = 20.3 min) for PET imaging or the stable ¹³C for mechanistic studies, is another important labeling strategy. nih.goveuropa.eu For this compound, the carbonyl carbon or the methyl group are potential sites for carbon isotope incorporation.
¹¹C-Carbonylation: A common method for introducing ¹¹C is through palladium-mediated carbonylation reactions using [¹¹C]carbon monoxide ([¹¹C]CO). nih.gov For the synthesis of a [¹¹C]this compound analogue, a precursor such as 3-iodoaniline could be reacted with a [¹¹C]aroyl chloride or a similar activated species derived from 4-methylbenzoic acid and [¹¹C]CO. A one-pot synthesis of ¹¹C-labelled primary benzamides has been developed via intermediate [¹¹C]aroyl dimethylaminopyridinium salts, which could be adapted for this purpose. nih.gov
¹³C or ¹⁴C-Labeling: For longer-term studies or for use as internal standards in quantitative assays, longer-lived isotopes like ¹³C or ¹⁴C are preferred. europa.eunih.gov The synthesis of [¹³C]- or [¹⁴C]-N-(3-iodophenyl)-4-methylbenzamide could be achieved by using a labeled precursor, such as [¹³C]- or [¹⁴C]-4-methylbenzoyl chloride, in the amide coupling reaction with 3-iodoaniline.
The following table outlines potential precursors and methods for carbon isotope labeling of this compound.
| Labeled Precursor | Isotope | Reaction Type |
| 4-methylbenzoyl chloride | ¹¹C, ¹³C, ¹⁴C | Amide coupling |
| 3-iodoaniline | Not directly labeled | Amide coupling |
| [¹¹C]Carbon monoxide | ¹¹C | Palladium-mediated carbonylation |
Chemical Reactivity and Transformation Studies of the N 3 Iodophenyl 4 Methylbenzamide Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings
The electronic nature of the two aromatic rings in N-(3-iodophenyl)-4-methylbenzamide dictates their susceptibility to electrophilic and nucleophilic substitution. The tolyl ring, with its electron-donating methyl group, is activated towards electrophilic aromatic substitution. In contrast, the iodophenyl ring is deactivated due to the electron-withdrawing effects of the iodine atom and the amide group.
Electrophilic substitution, such as nitration or halogenation, on the 4-methylbenzamide (B193301) portion would be expected to occur at the positions ortho to the activating methyl group. For the N-(3-iodophenyl) ring, the directing effects of the substituents are more complex. The amide nitrogen's lone pair can direct ortho and para, while the iodine and the carbonyl group are deactivating meta-directors.
Nucleophilic aromatic substitution (SNAr) on the iodophenyl ring is challenging due to the lack of strong electron-withdrawing groups positioned ortho or para to the iodine atom. However, under specific conditions, such as the presence of a strong nucleophile and a suitable catalyst, substitution of the iodine may be achievable.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is a prime site for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
The strategic placement of the amide and iodo substituents on the phenyl ring makes this compound a potential precursor for intramolecular cyclization reactions. For instance, palladium-catalyzed processes could facilitate the formation of heterocyclic structures. While direct studies on this specific molecule are not prevalent, analogous transformations are well-documented. For example, intramolecular Heck reactions or Buchwald-Hartwig aminations could lead to the formation of fused ring systems if a suitable reaction partner is introduced elsewhere on the molecule.
The iodo-substituent makes the molecule an excellent substrate for a variety of palladium-catalyzed biaryl coupling reactions, such as the Suzuki, Stille, and Negishi reactions. These reactions would involve coupling the iodophenyl ring with a suitable organometallic reagent to form a new C-C bond, yielding complex biaryl structures.
Table 1: Representative Palladium-Catalyzed Biaryl Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |
| Suzuki Coupling | Arylboronic acid or ester | Pd(OAc)2 / SPhos | C(aryl)-C(aryl) |
| Stille Coupling | Organostannane | Pd(PPh3)4 | C(aryl)-C(aryl) |
| Negishi Coupling | Organozinc reagent | Pd(dppf)Cl2 | C(aryl)-C(aryl) |
| Hiyama Coupling | Organosilane | PdCl2 / TBAF | C(aryl)-C(aryl) |
| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2 / CuI | C(aryl)-C(alkynyl) |
| Buchwald-Hartwig Amination | Amine | Pd2(dba)3 / BINAP | C(aryl)-N |
| Heck Reaction | Alkene | Pd(OAc)2 / P(o-tol)3 | C(aryl)-C(alkenyl) |
This table presents typical conditions and may vary depending on the specific substrates.
Directed Metalation Group Chemistry and Ortho-Functionalization
The amide functionality in this compound can act as a directed metalation group (DMG). This allows for regioselective deprotonation (metalation) of the ortho position on the N-phenyl ring using a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C2 position, ortho to the amide nitrogen.
This strategy provides a powerful method for regiocontrolled functionalization, overcoming the inherent directing effects of the other substituents on the ring.
Functional Group Interconversions and Derivatization of Benzamide (B126) Derivatives
The core structure of this compound allows for numerous functional group interconversions. The amide bond itself can be hydrolyzed under acidic or basic conditions to yield 3-iodoaniline (B1194756) and 4-methylbenzoic acid. Conversely, the amide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride.
The methyl group on the tolyl ring can be oxidized to a carboxylic acid, and the iodine atom can be transformed into other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile.
Radical Reactions and Mechanistic Investigations
The carbon-iodine bond is also susceptible to homolytic cleavage under photolytic or radical-initiating conditions, opening pathways for radical-mediated reactions. For instance, in the presence of a suitable radical initiator and a trapping agent, the aryl radical generated from the C-I bond homolysis could participate in addition reactions or cyclizations. Mechanistic investigations into such processes would likely involve techniques like electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates and kinetic studies to elucidate reaction pathways.
Structural Elucidation and Advanced Spectroscopic Characterization of N 3 Iodophenyl 4 Methylbenzamide Analogs
X-ray Crystallography for Solid-State Molecular Architecture Determination
In the case of the chloro-analog, the crystal structure reveals that the molecule is not planar. The two benzene (B151609) rings—the 4-methylbenzoyl group and the 3-chlorophenyl group—are twisted with respect to each other, exhibiting a significant dihedral angle. For N-(3-chlorophenyl)-4-methylbenzamide, this angle is reported to be 40.40 (11)°. researchgate.net It is anticipated that N-(3-iodophenyl)-4-methylbenzamide would adopt a similarly twisted conformation due to the steric hindrance imposed by the substituents on the phenyl rings. The substitution of chlorine with the larger iodine atom might lead to a slightly different dihedral angle.
The crystal packing of these molecules is heavily influenced by hydrogen bonding. In the chloro-analog, intermolecular N—H⋯O hydrogen bonds are crucial, linking the amide groups of adjacent molecules. researchgate.net Specifically, the amide proton (N-H) of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule. This interaction often leads to the formation of infinite chains or dimeric structures, which are common motifs in the crystal structures of amides and sulfonamides. acs.orgnih.gov For the hemihydrate form of the chloro-analog, water molecules act as bridges, further stabilizing the crystal lattice through additional O—H⋯O hydrogen bonds. researchgate.net
Table 1: Crystallographic Data for an Analog: N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₂ClNO·0.5H₂O |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 29.359 (4) |
| b (Å) | 6.2231 (8) |
| c (Å) | 14.155 (2) |
| β (°) | 107.594 (4) |
| Dihedral Angle (benzoyl/anilino) | 40.40 (11)° |
Data sourced from Rodrigues et al. (2011). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Although a fully assigned spectrum for this specific compound is not published, predictions can be made based on the analysis of its constituent parts and closely related analogs. rsc.org
The protons on the 4-methylbenzamide (B193301) ring would include a singlet for the methyl group (CH₃), typically appearing in the upfield region around 2.4 ppm. The aromatic protons of this ring would appear as two doublets in the downfield region (around 7.3-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.
The protons on the 3-iodophenyl ring would present a more complex pattern due to their different chemical environments. One would expect to see a triplet, a doublet of doublets, and two distinct doublet signals. The proton situated between the two electronegative groups (amide and iodine) would likely be the most deshielded. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, typically in the range of 8-10 ppm.
Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.
The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, typically in the range of 165-170 ppm. The methyl carbon of the 4-methyl group would be found at the opposite end of the spectrum, in the upfield region around 21 ppm. The aromatic carbons would appear between 120 and 140 ppm. The carbon atom bonded to the iodine (C-I) would show a signal at a characteristic chemical shift, which is influenced by the heavy atom effect of iodine, typically shifting it to a more shielded (lower ppm) position compared to a C-H carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide N-H | 8.0 - 10.0 (broad singlet) | - |
| Carbonyl C=O | - | 166.0 |
| 4-Methyl CH₃ | ~2.4 (singlet) | ~21.5 |
| 4-Methyl C | - | ~142.0 |
| Benzoyl C-H (ortho to C=O) | ~7.8 (doublet) | ~129.5 |
| Benzoyl C-H (ortho to CH₃) | ~7.3 (doublet) | ~127.5 |
| Benzoyl C (ipso to C=O) | - | ~132.0 |
| 3-Iodophenyl C-H (C2-H) | ~8.1 (triplet) | ~130.0 |
| 3-Iodophenyl C-H (C4-H) | ~7.6 (doublet of doublets) | ~131.0 |
| 3-Iodophenyl C-H (C5-H) | ~7.2 (triplet) | ~122.0 |
| 3-Iodophenyl C-H (C6-H) | ~7.8 (doublet) | ~139.0 |
| 3-Iodophenyl C (ipso to N) | - | ~140.0 |
| 3-Iodophenyl C (ipso to I) | - | ~95.0 |
Predicted values are based on data from analogous compounds and standard NMR prediction tools. researchgate.netrsc.orgchemicalbook.com
Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent aromatic protons on both rings, helping to trace the connectivity within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show a correlation from the amide N-H proton to the carbonyl carbon and to the carbons on the 3-iodophenyl ring, confirming the amide linkage and its position. It would also show correlations from the benzoyl protons to the carbonyl carbon.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. While standard mass spectrometry provides the nominal mass, HRMS can provide the exact mass to several decimal places, allowing for the determination of a unique molecular formula. rsc.org
For this compound, the molecular formula is C₁₄H₁₂INO. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ¹²⁷I).
Table 3: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂INO |
| Monoisotopic Mass | 337.0018 g/mol |
| [M+H]⁺ Ion | 338.0091 m/z |
| [M+Na]⁺ Ion | 359.9910 m/z |
Calculated values.
An experimental HRMS measurement matching the theoretical value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
Chiral Chromatography for Enantiomeric Ratio and Stereoisomer Purity Assessment
Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. nih.govmdpi.com Enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, making their separation by standard chromatographic techniques impossible. Chiral separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive that interacts differently with each enantiomer, leading to different retention times. nih.govwvu.edursc.org
The specific molecule, this compound, is achiral. It does not possess any stereocenters and its structure is superimposable on its mirror image. Therefore, it does not exist as a pair of enantiomers, and chiral chromatography is not a relevant technique for its purity assessment in terms of stereoisomerism.
However, for analogs of this compound that are chiral, this technique is indispensable. For example, if a substituent on either of the phenyl rings or the amide linkage created a stereocenter, the resulting compound would be a racemate (a 50:50 mixture of two enantiomers). In the pharmaceutical industry, where one enantiomer of a drug is often active while the other may be inactive or even harmful, the ability to separate and quantify enantiomers is crucial. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) using columns with chiral stationary phases (e.g., based on cellulose (B213188) or amylose (B160209) derivatives) are commonly employed for the analysis and purification of chiral benzamides. nih.gov
Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification
The fundamental principles governing these two techniques differ. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the molecule's dipole moment. nsf.gov Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. nih.gov A key distinction is that Raman activity arises from a change in the polarizability of a molecule during a vibration. nsf.gov
In the context of this compound, the primary functional groups expected to exhibit characteristic vibrational bands are the amide group (-CONH-), the two substituted benzene rings, the carbon-iodine bond (C-I), and the methyl group (-CH₃). The analysis of the spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in the assignment of complex spectral features. mdpi.comresearchgate.netresearchgate.net
Detailed Research Findings
While specific experimental spectra for this compound are not widely published, extensive research on analogous benzanilide (B160483) and substituted benzamide (B126) structures provides a robust framework for interpreting its expected vibrational characteristics. mdpi.comacadpubl.eunih.gov The vibrational assignments for key functional groups are discussed below, with expected wavenumber ranges compiled from studies on similar molecules.
Amide Group Vibrations: The amide linkage is central to the structure and its vibrational modes are particularly informative.
N-H Stretching: The N-H stretching vibration is typically observed as a strong, and sometimes broad, band in the IR spectrum, generally in the region of 3500–3300 cm⁻¹. nih.gov Its position can be sensitive to hydrogen bonding. In solid-state samples where intermolecular hydrogen bonding between the N-H and carbonyl groups (C=O) can occur, this band may shift to lower wavenumbers. nih.gov
C=O Stretching (Amide I band): The carbonyl stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum of amides. It typically appears in the range of 1720–1630 cm⁻¹. For secondary amides like this compound, this band is often found near 1660-1680 cm⁻¹. nih.gov Its counterpart in the Raman spectrum is also usually a strong, well-defined peak.
N-H Bending and C-N Stretching (Amide II and III bands): The Amide II band, which is a mixed vibration of N-H in-plane bending and C-N stretching, is observed in the IR spectrum between 1570 and 1515 cm⁻¹. The Amide III band, a more complex mix of C-N stretching and N-H bending, appears in the 1300–1200 cm⁻¹ region.
Aromatic Ring Vibrations: Both the 3-iodophenyl and 4-methylphenyl rings give rise to a series of characteristic bands.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, usually in the 3100–3000 cm⁻¹ range. mdpi.com These are often a group of weaker bands compared to the aliphatic C-H stretches.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a set of bands in the 1625–1430 cm⁻¹ region. mdpi.com These bands are useful for confirming the presence of the benzene rings.
C-H In-plane and Out-of-plane Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies. The out-of-plane bending modes, in particular, are sensitive to the substitution pattern of the benzene ring and can provide structural confirmation.
Other Key Vibrations:
C-I Stretching: The carbon-iodine stretching vibration is expected at the lower end of the mid-IR region, typically between 600 and 500 cm⁻¹. The presence of a band in this region would be indicative of the iodine substitution on the phenyl ring.
Methyl Group Vibrations: The 4-methyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the 2980–2870 cm⁻¹ range, as well as bending vibrations around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).
The complementary nature of IR and Raman spectroscopy is particularly valuable. For instance, vibrations that are weak or forbidden in the IR spectrum may be strong in the Raman spectrum, and vice versa. This allows for a more complete vibrational analysis of the molecule. nih.gov
Below is an interactive data table summarizing the expected vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Amide (-CONH-) | N-H Stretch | 3500 - 3300 | Strong | Moderate |
| C=O Stretch (Amide I) | 1720 - 1630 | Very Strong | Strong | |
| N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | Strong | Moderate | |
| C-N Stretch / N-H Bend (Amide III) | 1300 - 1200 | Moderate | Moderate | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Moderate | Strong |
| C=C Stretch | 1625 - 1430 | Moderate-Strong | Strong | |
| Methyl (-CH₃) | C-H Asymmetric/Symmetric Stretch | 2980 - 2870 | Moderate | Moderate |
| Carbon-Iodine | C-I Stretch | 600 - 500 | Moderate | Strong |
This comprehensive analysis of the vibrational spectra, combining both IR and Raman data and supported by theoretical calculations where available, is indispensable for the unambiguous structural confirmation of this compound and its analogs. researchgate.netlongdom.org
Computational and Theoretical Investigations of N 3 Iodophenyl 4 Methylbenzamide
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
There are no available records of molecular dynamics (MD) simulations performed on N-(3-iodophenyl)-4-methylbenzamide. MD simulations are instrumental in exploring the conformational landscape of a molecule, identifying stable conformers, and understanding its dynamic behavior over time. Furthermore, these simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecule interacts with itself and its environment. In related compounds, like isomeric N-(iodophenyl)nitrobenzamides, studies have highlighted the importance of N-H···O hydrogen bonds and iodo···nitro interactions in their crystal structures. archivepp.com However, similar detailed analyses for this compound are not present in the current scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design Principles
No specific Quantitative Structure-Activity Relationship (QSAR) models incorporating this compound were found. QSAR studies are a cornerstone of computational drug design, establishing mathematical relationships between the structural properties of a series of compounds and their biological activities.
While the target compound is absent from such research, QSAR studies have been successfully applied to other classes of benzamide (B126) derivatives to guide the design of new molecules with enhanced activities. For instance:
3D-QSAR models have been developed for aminophenyl benzamide derivatives to understand their activity as histone deacetylase inhibitors. researchgate.net
QSAR equations have been formulated for benzylidene hydrazine (B178648) benzamides to predict their anticancer activity. unair.ac.idjppres.com
Computational studies, including 3D-QSAR, have been performed on benzamide derivatives to develop potent glucokinase activators for the treatment of diabetes. nih.gov
Reaction Mechanism Elucidation through Computational Transition State Analysis
No computational studies on the reaction mechanisms involving this compound, including transition state analysis, have been published. This type of analysis is used to determine the energy barriers of reaction pathways, identify reaction intermediates, and elucidate the step-by-step process of a chemical transformation. The synthesis of iodinated aromatic compounds is an active area of research, but computational mechanistic studies specifically focusing on this molecule are absent. manac-inc.co.jpresearchgate.net
Future Research Trajectories and Interdisciplinary Perspectives for N 3 Iodophenyl 4 Methylbenzamide
Advancements in Novel Synthetic Methodologies for Complex Benzamide (B126) Derivatives
The synthesis of complex benzamides like N-(3-iodophenyl)-4-methylbenzamide traditionally involves the coupling of an amine (3-iodoaniline) and a carboxylic acid derivative (4-methylbenzoyl chloride or 4-methylbenzoic acid). While effective, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies.
Modern organic synthesis is moving towards methodologies that offer higher yields, greater functional group tolerance, and greener reaction conditions. researchgate.net For the synthesis of this compound and its analogues, several advanced approaches could be explored:
Catalytic Amide Bond Formation: Research into novel catalytic systems that bypass the need for stoichiometric activating agents is a significant trend. This includes the use of transition-metal catalysts (e.g., palladium, copper, iridium) and organocatalysts to directly couple carboxylic acids and amines. researchgate.net Developing a catalytic cycle for this specific amide formation would enhance efficiency and reduce waste.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), leading to improved yields, safety, and scalability. Applying flow chemistry to the synthesis of complex benzamides could accelerate the production of compound libraries for screening purposes. mdpi.com
Photocatalysis and Electrosynthesis: These emerging techniques use light or electrical energy to drive chemical reactions, often under mild conditions. mdpi.com Exploring photocatalytic or electrochemical methods for the C-N bond formation in this compound could provide access to novel reaction pathways and reduce reliance on traditional heating.
Late-Stage Functionalization: The iodine atom on the phenyl ring is a prime handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid diversification of the core structure, enabling the synthesis of a wide array of derivatives to probe structure-activity relationships (SAR).
Table 1: Comparison of Synthetic Methodologies for Benzamide Synthesis
| Methodology | Advantages | Potential Application for this compound |
|---|---|---|
| Traditional Acyl Chloride Method | Robust, well-established | Baseline synthesis; reaction of 3-iodoaniline (B1194756) with 4-methylbenzoyl chloride. mdpi.com |
| Modern Catalytic Coupling | High efficiency, atom economy, milder conditions | Direct coupling of 3-iodoaniline and 4-methylbenzoic acid using novel catalysts. researchgate.net |
| Flow Chemistry | Scalability, safety, precise control | Rapid synthesis of an analogue library for high-throughput screening. mdpi.com |
| Photocatalysis/Electrosynthesis | Green chemistry, mild conditions, unique reactivity | Energy-efficient synthesis pathways, potentially improving yield and purity. mdpi.com |
| Late-Stage Functionalization | Rapid diversification of lead compounds | Using the iodine atom for cross-coupling to create diverse derivatives for SAR studies. |
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry and artificial intelligence are revolutionizing drug discovery by enabling the prediction of molecular properties and biological activities, thereby reducing the time and cost of preclinical research. taylorfrancis.comnih.gov For this compound, a multi-faceted computational approach could guide future research.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of analogues and evaluating their biological activity, 3D-QSAR models can be developed. taylorfrancis.com These models correlate the three-dimensional properties of the molecules with their activity, providing predictive tools to design more potent compounds.
Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding mode and affinity of this compound within the target's active site. taylorfrancis.comnih.gov Subsequent molecular dynamics (MD) simulations can then model the dynamic behavior of the ligand-protein complex over time, offering insights into binding stability and conformational changes. nih.gov
Machine Learning and AI: Advanced algorithms, such as support vector machines (SVM), random forests (RF), and deep neural networks, can be trained on large datasets of chemical structures and biological data. mdpi.comnih.gov These models can predict a range of properties for novel benzamide derivatives, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, to prioritize candidates with favorable drug-like properties. nih.gov A hybrid approach, integrating different computational methods, could further enhance the accuracy of these predictions. quantumzeitgeist.com
Table 2: Advanced Computational Tools for Drug Discovery
| Computational Method | Application | Relevance to this compound |
|---|---|---|
| 3D-QSAR | Predicts biological activity based on molecular structure and properties. taylorfrancis.com | Guide the design of new analogues with potentially improved potency. |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target. taylorfrancis.com | Elucidate the binding mechanism if a biological target is known. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. nih.gov | Assess the stability of the compound in a protein's binding pocket. |
| Machine Learning (e.g., SVM, RF) | Identifies patterns in large datasets to make predictions. mdpi.comnih.gov | Predict ADMET properties and potential off-target effects early in development. |
Identification and Validation of Undiscovered Biological Targets and Pathways
A critical step in realizing the therapeutic potential of this compound is the identification and validation of its biological target(s). wjbphs.com Without a known target, efforts to optimize the compound are undirected. Modern chemical biology and proteomic techniques offer powerful strategies for target deconvolution.
Affinity-Based Proteomics: This approach involves modifying the compound to create a chemical probe (e.g., by attaching a biotin (B1667282) tag or a photoreactive group). The probe can then be used to capture its binding partners from cell lysates, which are subsequently identified by mass spectrometry.
Thermal Proteome Profiling (TPP): TPP measures changes in protein thermal stability across the proteome upon ligand binding. nih.gov The binding of a compound typically stabilizes its target protein, leading to a shift in its melting temperature. This method can identify direct targets in a cellular context without requiring modification of the compound. nih.gov
Genetic Approaches: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound. wjbphs.com This can point towards the biological pathway, if not the direct target, in which the compound is active.
Phenotypic Screening and 'Omics' Analysis: High-content imaging or other phenotypic screens can reveal the effect of the compound on cellular morphology or function. Subsequent transcriptomic or proteomic analysis of treated cells can uncover the molecular pathways that are perturbed by the compound, providing clues to its mechanism of action. wjbphs.com
Once a putative target is identified, validation is crucial. This involves confirming that the compound's biological effect is mediated through this target, for instance by showing that overexpression or knockout of the target protein alters cellular sensitivity to the compound. wjbphs.comnih.gov
Contributions to Chemical Biology and Contemporary Drug Discovery Research Platforms
This compound and its derivatives have the potential to contribute significantly to chemical biology and modern drug discovery platforms.
As a Chemical Probe: Once a specific biological target is validated, a potent and selective analogue of this compound can be developed as a chemical probe. Such probes are invaluable tools for dissecting complex biological pathways and understanding the function of a specific protein in health and disease.
In Fragment-Based Drug Discovery (FBDD): The core benzamide structure could serve as a starting point in FBDD. The different substituted phenyl rings can be considered as fragments, and their binding to a target can be optimized independently before being linked.
In Knowledge-Based Drug Design: The discovery of a novel mechanism of action or the identification of a new binding pocket for this compound would provide valuable information for knowledge-based drug design. nih.gov This knowledge can be applied to design new inhibitors for the same target or even for related proteins.
Diversifying the Drug Pipeline: The identification of novel therapeutic targets and the development of compounds with new mechanisms of action are essential for diversifying the drug development pipeline and addressing unmet medical needs. wjbphs.com The systematic investigation of underexplored chemical matter like this compound is a key strategy in this endeavor.
Q & A
Q. What are the optimal synthetic routes for N-(3-iodophenyl)-4-methylbenzamide, and how can purity be ensured?
this compound is typically synthesized via amide coupling between 4-methylbenzoyl chloride and 3-iodoaniline. A standard method involves reacting equimolar amounts of the acid chloride and amine in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) at 0–5°C. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Characterization by / NMR and LC-MS confirms structural integrity . Key Table: Reaction Conditions
| Reagent | Solvent | Temperature | Catalyst/Base | Yield |
|---|---|---|---|---|
| 4-Methylbenzoyl chloride | DCM | 0–5°C | TEA | 70–85% |
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethyl acetate solution. Data collection uses a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation. Refinement via SHELXL (in the SHELX suite) resolves bond lengths, angles, and torsion angles, confirming the planar benzamide core and iodine’s ortho-substitution .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : NMR (DMSO-d6) shows aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 2.4 ppm. NMR confirms carbonyl (C=O) at ~165 ppm .
- Mass Spectrometry : ESI-MS (positive mode) displays [M+H]+ peaks matching the molecular weight (e.g., 351.2 g/mol).
- FT-IR : Stretching frequencies for amide (C=O at ~1650 cm) and C-I bonds (~500 cm) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to bacterial enzymes?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like AcpS PPTase, a bacterial enzyme. The iodine atom’s electron-withdrawing effects enhance hydrogen bonding with active-site residues (e.g., Arg45, Asp72). Free energy calculations (MM-PBSA) quantify binding affinities (ΔG ~ -8.2 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antibacterial IC values (e.g., 2–10 µM) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Normalize data using reference standards (e.g., ampicillin) and apply statistical tools (ANOVA with Tukey’s post-hoc test). Cross-validate via time-kill assays and checkerboard synergy studies .
Q. How does iodine substitution impact the compound’s pharmacokinetic profile?
The 3-iodo group increases lipophilicity (logP ~3.5), enhancing membrane permeability but reducing aqueous solubility. Metabolic stability studies (human liver microsomes) show slower oxidation compared to chloro analogs (t > 120 min). Use pro-drug strategies (e.g., esterification) to improve bioavailability .
Q. Table: Comparative Pharmacokinetic Data
| Substituent | logP | Solubility (mg/mL) | Microsomal t (min) |
|---|---|---|---|
| Iodo (3-I) | 3.5 | 0.02 | >120 |
| Chloro (3-Cl) | 2.8 | 0.15 | 45 |
Q. What crystallographic challenges arise from the iodine atom, and how are they mitigated?
Iodine’s high electron density causes absorption errors in XRD. Use Ag-Kα radiation (λ = 0.5608 Å) to reduce absorption and apply multi-scan corrections (SADABS). For twinned crystals, refine using SHELXL’s TWIN/BASF commands .
Methodological Guidance
Q. How to design enzyme inhibition assays for this compound?
- Target : AcpS PPTase (critical in bacterial lipid biosynthesis).
- Assay : Couple with DTNB (Ellman’s reagent) to measure CoA release at 412 nm.
- Controls : Include substrate-only (positive) and inhibitor-free (negative) wells.
- IC Calculation : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) .
Q. What synthetic modifications enhance antibacterial potency?
- Para-Methyl Group : Stabilizes the benzamide’s conformation.
- Iodo Substituent : Increases halogen bonding with hydrophobic enzyme pockets.
- Optimization : Replace iodine with CF for improved metabolic stability (see ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
